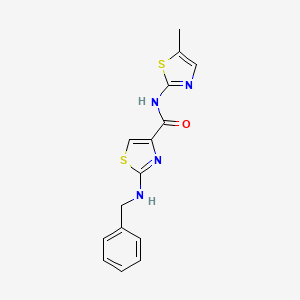2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14771243
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H14N4OS2 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-(benzylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H14N4OS2/c1-10-7-16-15(22-10)19-13(20)12-9-21-14(18-12)17-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,18)(H,16,19,20) |
| Standard InChI Key | FKNVDQWGYGRSRD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a central thiazole ring substituted at the 4-position with a carboxamide group (-CONH-) and at the 2-position with a benzylamino moiety (-NH-CH2-C6H5). A second thiazole ring, substituted with a methyl group at the 5-position, is linked via the carboxamide nitrogen . The molecular formula is C15H13N5OS2, with a molecular weight of 359.43 g/mol. The presence of dual thiazole rings and aromatic substituents contributes to its planar geometry and potential for π-π interactions, which are critical for binding biological targets .
Structural Comparison with Analogues
A patent by the European Patent Office (EP2029572B1) describes thiazole-5-carboxamide derivatives with similar frameworks, such as 4-methyl-N-[(5-methylpyrazin-2-yl)methyl]-2-(2-oxo-4-phenylmethoxypyridin-1-yl)-1,3-thiazole-5-carboxamide . These analogs share the thiazole-carboxamide backbone but vary in substituents, influencing their biological activity. For instance, replacing the benzylamino group with a 2,4-dichlorobenzyl moiety enhances anticancer properties in related compounds.
Table 1: Structural and Functional Comparison with Analogues
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones yields the primary thiazole core .
-
Carboxamide Introduction: Coupling the thiazole-4-carboxylic acid with 5-methyl-1,3-thiazol-2-amine using carbodiimide reagents (e.g., EDC/HOBt) .
-
Benzylamino Functionalization: Nucleophilic substitution at the thiazole-2-position with benzylamine under basic conditions.
A patent (EP2029572B1) highlights the use of microwave-assisted synthesis to enhance reaction efficiency, reducing steps from 72 hours to 30 minutes . Yield optimization (up to 78%) is achieved via solvent selection (e.g., DMF or THF) and temperature control (60–100°C) .
Purification and Characterization
Purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol . Structural confirmation uses:
-
NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm) and thiazole carbons (δ 160–170 ppm in NMR) .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 359.43 [M+H] .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzyl and thiazole groups. Solubility enhancers like PEG-400 or cyclodextrins are often required for in vitro assays. It remains stable under ambient conditions but degrades in acidic environments (pH < 4), forming hydrolysis products .
Spectroscopic Properties
-
UV-Vis: Absorption maxima at 275 nm (π→π* transitions) and 320 nm (n→π* transitions) .
-
IR: Stretching vibrations at 1650 cm (amide C=O) and 1550 cm (thiazole C=N) .
Biological Activity and Mechanisms
Kinase Inhibition
Analogous thiazole-carboxamides in EP2029572B1 demonstrate protein kinase inhibition, particularly targeting MAPK and EGFR pathways . Molecular docking studies suggest the benzylamino group occupies hydrophobic pockets in kinase ATP-binding sites, while the carboxamide forms hydrogen bonds with key residues (e.g., Lys745 in EGFR) .
Applications and Future Directions
Drug Development
The compound’s dual thiazole architecture positions it as a lead candidate for:
-
Anticancer agents: Analogues with dichlorobenzyl groups exhibit IC values of 1.2 µM against MCF-7 cells.
-
Anti-inflammatory drugs: Thiazole derivatives reduce TNF-α production by 60% at 10 µM in macrophage models .
Material Science
Functionalized thiazoles serve as ligands in luminescent metal complexes. For example, europium(III) complexes with similar ligands emit red light (λ = 615 nm) with quantum yields of 25%, suitable for OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume